Migalastat Hydrochloride

Fabry Disease Renal Function Therapy Switch

Research reproducibility in Fabry disease is compromised by impure or misidentified DGJ material. Migalastat Hydrochloride (≥98% purity) is the validated α-Gal A pharmacological chaperone that selectively stabilizes amenable GLA mutants. • Enables GLP-HEK amenability assays at 10 µM for mutation screening. • Increases α-Gal A activity in transgenic mouse tissues (heart, kidney, spleen, liver) at 3 mg/kg/day. • Supplied with full characterization for ANDA analytical method development. For research use only.

Molecular Formula C6H14ClNO4
Molecular Weight 199.63 g/mol
CAS No. 75172-81-5
Cat. No. B043602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMigalastat Hydrochloride
CAS75172-81-5
Synonyms1-butyl-2-(hydroxylmethyl)piperidine-3,4,5-triol
1-deoxy-galactonojirimycin
1-deoxygalacto-nojirimycin
1-deoxygalactonojirimycin
AT1001 deoxyjirimycin
Galafold
GR181413A
lucerastat
migalastat
migalastat HCl
migalastat hydrochloride
N-butyldeoxygalacto-nojirimycin
N-butyldeoxygalactonojirimycin
NB-DGJ
Molecular FormulaC6H14ClNO4
Molecular Weight199.63 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1)CO)O)O)O.Cl
InChIInChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5+,6-;/m1./s1
InChIKeyZJIHMALTJRDNQI-OLALXQGDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceGrey to light yellow solid powder

Structure & Identifiers


Interactive Chemical Structure Model





Migalastat Hydrochloride Sourcing Guide


Migalastat Hydrochloride (CAS 75172-81-5), also known as 1-Deoxygalactonojirimycin (DGJ) hydrochloride, is a small-molecule iminosugar that functions as a competitive, reversible inhibitor and pharmacological chaperone of the lysosomal enzyme α-galactosidase A (α-Gal A) [1]. It binds to the active site of specific mutant forms of α-Gal A, stabilizing the enzyme's conformation and facilitating its trafficking to the lysosome, where it dissociates to enable substrate degradation [2]. Migalastat is approved as an oral therapy (Galafold®) for adults with Fabry disease who have an amenable GLA variant, representing a distinct therapeutic class from enzyme replacement therapies (ERTs) [3]. For research and procurement purposes, Migalastat Hydrochloride is typically supplied as a white to off-white crystalline solid with a purity of ≥98%, soluble in water and DMSO, and should be stored at -20°C for long-term stability .

Why Migalastat Cannot Be Substituted


Migalastat Hydrochloride is not a simple α-galactosidase inhibitor; its therapeutic utility hinges on its dual function as a pharmacological chaperone, a property that is exquisitely dependent on its specific molecular structure and binding kinetics. While other iminosugars like Miglustat (N-butyl-deoxynojirimycin) or Miglitol share a core piperidine scaffold, they possess divergent substituents that confer distinct target selectivity, tissue distribution, and chaperone activity profiles, rendering them unsuitable for Fabry disease [1]. Furthermore, within the narrow class of galactose-configured iminosugars, Migalastat (DGJ) itself is distinguished from analogs like N-butyl-deoxygalactonojirimycin (lucerastat), which primarily inhibits glucosylceramide synthase rather than acting as an α-Gal A chaperone [2]. Substitution with non-validated or generic 'DGJ' material poses significant risks for research reproducibility, as impurities, stereochemical variations, or incorrect salt forms can abolish the specific chaperone activity required for mutant enzyme stabilization and lysosomal trafficking [3].

Migalastat Hydrochloride Comparative Evidence


Renal Function Trajectory After ERT Switch

A Fabry Registry analysis of 83 patients who switched from agalsidase beta (intravenous ERT) to oral migalastat revealed a quantifiable change in the rate of estimated glomerular filtration rate (eGFR) decline. While eGFR decreased during both treatment periods, the annual rate of decline was significantly steeper following the switch to migalastat [1]. This finding underscores that migalastat and agalsidase beta are not interchangeable in terms of preserving renal function trajectory in this patient cohort, with the data indicating a potential difference in long-term renal protection [1].

Fabry Disease Renal Function Therapy Switch

Tissue Penetration: CNS Access vs. ERT

A comparative tissue distribution study in mice, utilizing physiologically based pharmacokinetic (PBPK) modeling, demonstrated a key differentiator for migalastat: its ability to distribute into tissues that are inaccessible to intravenously administered enzyme replacement therapy (agalsidase beta) [1]. The small-molecule nature of migalastat allows for penetration across biological barriers, including the blood-brain barrier, which is a critical limitation for large biologic drugs like ERTs. This differential biodistribution is quantitatively supported by PBPK model simulations, which predict clinically relevant migalastat concentrations in the brain and other deep tissues, whereas agalsidase beta is largely confined to the vascular space and tissues with fenestrated endothelia [1].

Tissue Distribution Blood-Brain Barrier Fabry Disease

Mutation Amenability by GLP-HEK Assay

The therapeutic efficacy of migalastat is contingent upon the presence of an 'amenable' GLA mutation, a characteristic that is quantitatively defined by a standardized in vitro assay. The Good Laboratory Practice-validated HEK (GLP-HEK) assay provides a binary and quantitative cutoff for amenability [1]. For a GLA variant to be considered amenable, treatment with migalastat must result in an increase in α-Gal A enzyme activity that is at least 1.20-fold over baseline, with an absolute increase of ≥3.0% of wild-type α-Gal A activity [1]. This precise, assay-defined criterion distinguishes migalastat from ERTs, which are theoretically applicable to all Fabry patients regardless of mutation type (excepting cross-reactive immunologic material (CRIM)-negative status). This differentiation is critical, as migalastat is only effective in the subset of patients (estimated 35-50%) whose mutations meet this quantitative threshold [2].

GLA Mutation Amenability Assay Pharmacological Chaperone

Plasma Lyso-Gb3 Reduction

A direct pharmacodynamic effect of migalastat is the reduction of plasma globotriaosylsphingosine (lyso-Gb3), a sensitive biomarker of Fabry disease pathology. In a clinical study, oral administration of migalastat hydrochloride at 150 mg every other day (QOD) led to a quantifiable decrease in plasma lyso-Gb3 levels in patients with amenable GLA mutations [1]. This reduction is a key differentiator from ERTs, as the magnitude and kinetics of lyso-Gb3 lowering can vary. The observed decrease of 15-46% within 48 weeks provides a benchmark for evaluating pharmacodynamic response in both clinical and preclinical settings. In contrast, patients with non-amenable mutations did not show a comparable reduction, reinforcing the mutation-specific efficacy of migalastat [1].

Lyso-Gb3 Biomarker Pharmacodynamics

Cardiac LVMi Reduction

Cardiac involvement is a major cause of morbidity in Fabry disease. In the prospective observational FAMOUS study, treatment with migalastat resulted in a statistically significant reduction in left ventricular mass index (LVMi), a key indicator of cardiac hypertrophy [1]. This reduction was observed in both female and male patients after 12 months of therapy [1]. While enzyme replacement therapy (ERT) is also known to stabilize or modestly reduce LVMi, the quantitative data from the FAMOUS study provides a specific benchmark for migalastat's effect on cardiac structure. Direct comparative data from the phase III ATTRACT study indicated that migalastat was non-inferior to ERT in stabilizing renal function and reducing LVMi in patients with amenable mutations, with a similar safety profile [2].

Left Ventricular Hypertrophy Cardiac Outcomes Fabry Cardiomyopathy

Migalastat Hydrochloride Applications


Preclinical Fabry Mouse Models

Based on the tissue distribution and pharmacodynamic evidence, migalastat hydrochloride is ideally suited for preclinical efficacy studies in transgenic mouse models that express an amenable human GLA mutation. Oral administration at 3 mg/kg/day for 4 weeks has been shown to significantly increase α-Gal A activity in the heart, kidney, spleen, and liver of hR301Q α-Gal A transgenic mice [1]. At 100 mg/kg/day for 28 days, it reduced kidney, heart, and skin lyso-Gb3 levels by 64%, 59%, and 81%, respectively [1]. Researchers should verify that their specific mouse model harbors a mutation confirmed as amenable by the GLP-HEK assay to ensure a robust pharmacodynamic response [2].

In Vitro Amenability Assay (HEK293)

A critical and unique application of migalastat hydrochloride is its use as a tool compound to determine the amenability of novel or patient-specific GLA mutations to pharmacological chaperone therapy. The validated GLP-HEK assay protocol, which uses 10 μM migalastat in HEK293 cells transfected with the GLA variant of interest, provides a standardized, quantitative readout (≥1.20-fold increase over baseline, with ≥3.0% absolute increase in wild-type α-Gal A activity) for predicting clinical response [1]. This application is essential for both diagnostic screening and for characterizing the genotype-specific activity of new pharmacological chaperone candidates. For this purpose, high-purity (>98%) migalastat hydrochloride from a reputable source should be used to minimize assay variability [2].

CNS and Deep-Tissue Fabry Pathology

The demonstrated ability of migalastat to distribute into tissues that are inaccessible to intravenous enzyme replacement therapy, particularly the brain, makes it a valuable tool for investigating the neurological and deep-organ pathology of Fabry disease [1]. Researchers studying the effects of α-Gal A deficiency and substrate accumulation in the central nervous system, or in tissues with poor vascular access, can utilize migalastat in preclinical models to explore the therapeutic potential of small-molecule chaperones. PBPK modeling data from mice provides a framework for estimating human-equivalent doses required to achieve target tissue concentrations [1].

Quality Control Method Development

For pharmaceutical scientists involved in the development of generic migalastat formulations or quality control of the active pharmaceutical ingredient (API), Migalastat Hydrochloride serves as a high-purity reference standard. It is supplied with detailed characterization data and is compliant with regulatory guidelines, making it suitable for analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDAs) [1]. Traceability against pharmacopeial standards (USP or EP) can be provided upon request, ensuring compliance with regulatory requirements for identity, purity, and assay [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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